

# Spectroscopic Data Analysis of Bipinnatin J: A Technical Guide

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## Compound of Interest

Compound Name: *Bipinnatin*

Cat. No.: *B14683477*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of **Bipinnatin J**, a furanocembranoid diterpene isolated from the gorgonian octocoral *Pseudopterogorgia bipinnata*. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental protocols for these analyses, and presents a logical workflow for its characterization.

## Core Spectroscopic Data

The structural determination of **Bipinnatin J** relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data presented herein is a compilation from published literature on the characterization of both natural and synthetic **Bipinnatin J**.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen framework of **Bipinnatin J**. The  $^1\text{H}$  NMR spectrum reveals the chemical environment and connectivity of protons, while the  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Bipinnatin J** ( $\text{CDCl}_3$ )

Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, multiplicity, J in Hz)
1	40.2	2.45 (m), 1.75 (m)
2	24.9	2.20 (m), 2.10 (m)
3	135.2	5.10 (t, 7.0)
4	124.5	-
5	38.7	2.30 (m)
6	25.9	1.80 (m), 1.60 (m)
7	124.8	5.30 (d, 9.0)
8	141.2	-
9	111.3	6.25 (s)
10	142.8	-
11	138.7	7.20 (s)
12	70.1	4.70 (d, 9.0)
13	48.5	2.60 (m)
14	150.1	-
15	112.1	4.95 (s), 4.85 (s)
16	22.1	1.85 (s)
17	16.5	1.65 (s)
18	19.4	1.70 (s)
19	15.9	1.60 (s)
20	17.1	1.25 (s)

Data compiled from published literature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For **Bipinnatin J**, HRMS provides the exact mass, which in conjunction with NMR data, confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for **Bipinnatin J**

Parameter	Value
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>4</sub>
Exact Mass	328.1675
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+Na] <sup>+</sup> , [M+H] <sup>+</sup>

While detailed experimental fragmentation data for **Bipinnatin J** is not readily available in the public domain, analysis of its structure suggests predictable fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. Key bond cleavages would likely occur at the ester linkage, leading to the loss of the butenolide moiety, and fragmentations of the cembrane ring.

## Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of **Bipinnatin J**, reflecting standard practices for the characterization of marine natural products.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of purified **Bipinnatin J** is dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.

- $^1\text{H}$  NMR: A standard one-dimensional proton NMR spectrum is acquired to determine chemical shifts, coupling constants, and proton integrations.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR: A suite of two-dimensional NMR experiments is performed to establish the complete structure:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within individual spin systems.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the individual spin systems and piecing together the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for assigning the relative stereochemistry of the molecule.

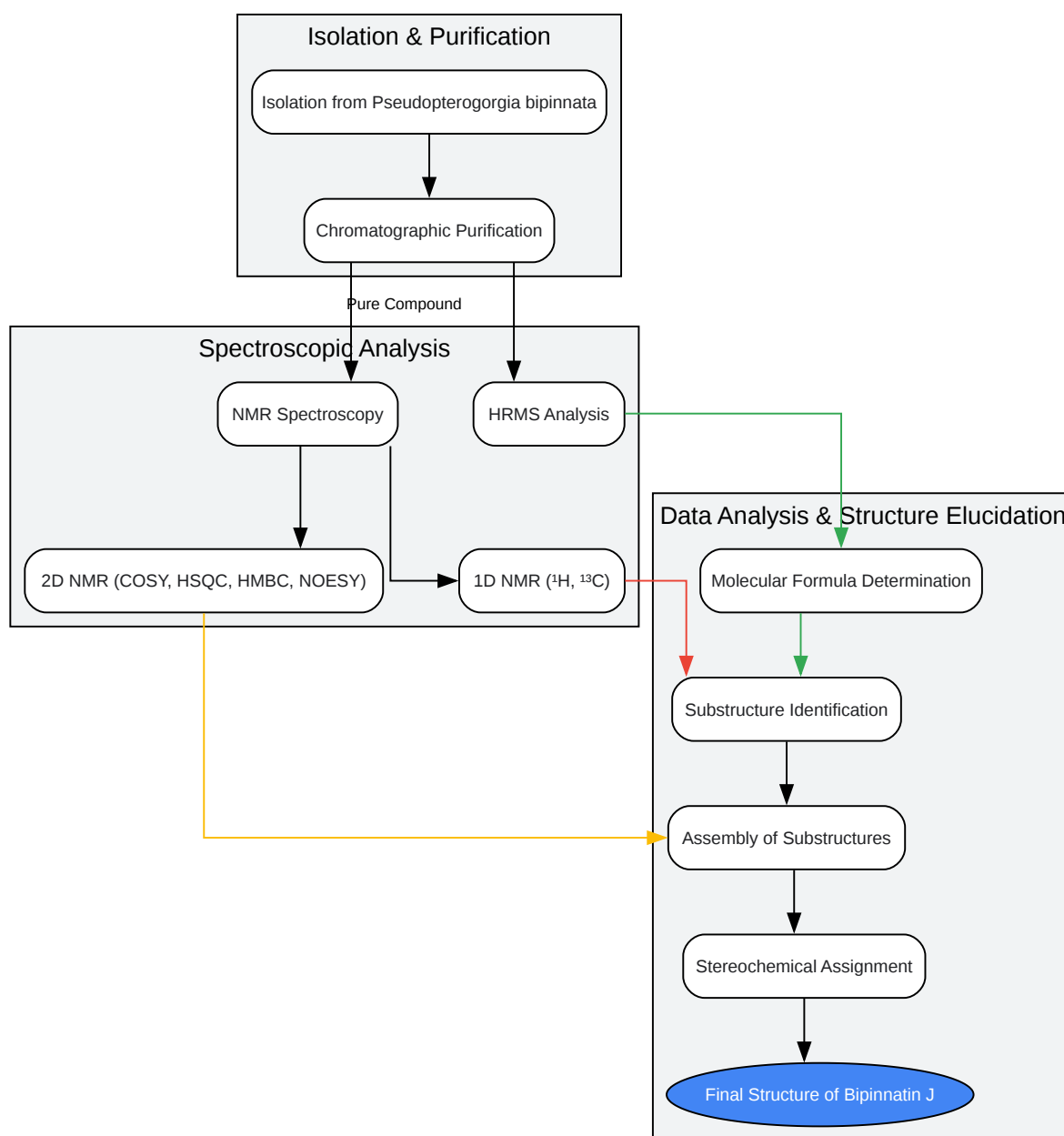
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of purified **Bipinnatin J** is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1  $\mu\text{g/mL}$ ).
- Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
  - Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ). This data is used to calculate the elemental composition.
  - Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are

mass analyzed, providing insights into the molecule's substructures.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of **Bipinnatin J**, from sample isolation to final structure elucidation.



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- To cite this document: BenchChem. [Spectroscopic Data Analysis of Bipinnatin J: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14683477#spectroscopic-data-analysis-of-bipinnatin-j-nmr-ms]

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